3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl
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Overview
Description
3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl typically involves the nitration of 3-(1,1-Dimethylethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The biphenyl core provides structural stability and facilitates binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-hydroxyanisole: Used as a food preservative and antioxidant
Uniqueness
3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tert-butyl group and a nitro group on the biphenyl core makes it a versatile compound for various chemical transformations and applications.
Biological Activity
3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl, a member of the nitroaromatic compounds, has garnered attention due to its potential biological activities. Nitroaromatic compounds are known for their diverse applications and biological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H17N2O2
- Molecular Weight : 257.31 g/mol
- CAS Number : 84434-22-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems. Key findings include:
- Anticancer Properties : Studies have indicated that certain nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines. For instance, research has shown that related compounds can induce apoptosis in HeLa cells and other cancer types through mechanisms involving oxidative stress and modulation of cellular signaling pathways .
- Antimicrobial Activity : Nitroaromatic compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against specific strains of bacteria .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in HeLa cells | |
Antimicrobial | Exhibits antibacterial properties | |
Toxicological | Potential genotoxic effects noted in some studies |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various nitroaromatic derivatives for anticancer properties. The findings indicated that the introduction of electron-withdrawing groups significantly enhanced the cytotoxicity against cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effectiveness of nitroaromatic compounds revealed that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological implications associated with nitroaromatic compounds. Several studies have reported potential genotoxic effects linked to exposure to similar nitro compounds. For instance, evaluations under the Toxic Substances Control Act highlighted concerns regarding reproductive toxicity and carcinogenic potential in animal models .
Properties
CAS No. |
70634-28-5 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-tert-butyl-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-11-13(9-10-15(14)17(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
OJGOKBGRPKCDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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